molecular formula C26H25N5O B6505036 N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide CAS No. 923243-73-6

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide

Cat. No.: B6505036
CAS No.: 923243-73-6
M. Wt: 423.5 g/mol
InChI Key: ATSYEKYQSYUGHQ-UHFFFAOYSA-N
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Description

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C26H25N5O and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.20591044 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .

Mode of Action

The compound acts as a selective inhibitor of PKC . It binds to the active site of the enzyme, preventing it from phosphorylating its target proteins. This inhibition disrupts the normal signaling pathways controlled by PKC, leading to changes in cellular function .

Biochemical Pathways

The inhibition of PKC affects multiple biochemical pathways. PKC is involved in the regulation of cell cycle progression, apoptosis, and differentiation. Therefore, the compound’s action can influence these processes . .

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of PKC by this compound can lead to a variety of cellular effects. Depending on the cell type and the specific isoform of PKC involved, these effects may include altered cell proliferation, differentiation, or survival . In some cases, the compound’s action may have therapeutic effects, such as in the treatment of certain types of cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the pH and composition of the bodily fluids, the presence of other drugs or substances, and individual patient factors such as age, sex, and genetic makeup

Biochemical Analysis

Biochemical Properties

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide interacts with a variety of biomolecules in the body. Its primary target is the RET (c-RET) protein, a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation . The compound binds to the RET protein, inhibiting its activity and thereby disrupting the biochemical reactions it is involved in .

Cellular Effects

The effects of this compound on cells are primarily due to its inhibition of the RET protein. This can influence cell function in a number of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting the RET protein, the compound can disrupt the signaling pathways that promote cell growth and proliferation, potentially slowing the growth of cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with the RET protein. By binding to the RET protein, the compound inhibits its activity, preventing it from promoting cell growth and proliferation . This can lead to changes in gene expression and cellular metabolism, as the RET protein is involved in a number of signaling pathways that regulate these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade rapidly, allowing for long-term studies of its effects on cellular function . In both in vitro and in vivo studies, the compound has been shown to have long-term effects on the growth and proliferation of cells, due to its inhibition of the RET protein .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound effectively inhibits the RET protein, slowing the growth of cancer cells . At higher doses, the compound may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interaction with the RET protein. The RET protein is involved in a number of signaling pathways that regulate cellular metabolism, so the compound’s inhibition of the RET protein can have effects on metabolic flux and metabolite levels .

Transport and Distribution

Given its molecular structure and its target (the RET protein), it is likely that the compound is transported through the bloodstream and taken up by cells via endocytosis or other cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is likely to be primarily in the cytoplasm, where the RET protein is located. The compound may also be found in the nucleus, as the RET protein can translocate to the nucleus under certain conditions . The compound’s effects on the activity or function of the RET protein would therefore be primarily in these subcellular locations .

Properties

IUPAC Name

N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O/c1-18-8-10-21(11-9-18)28-24-16-19(2)27-26(31-24)30-23-14-12-22(13-15-23)29-25(32)17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3,(H,29,32)(H2,27,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSYEKYQSYUGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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